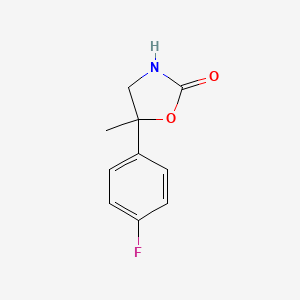

![molecular formula C8H17N3S B2818581 [(1-Ethylpyrrolidin-2-yl)methyl]thiourea CAS No. 473706-97-7](/img/structure/B2818581.png)

[(1-Ethylpyrrolidin-2-yl)methyl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

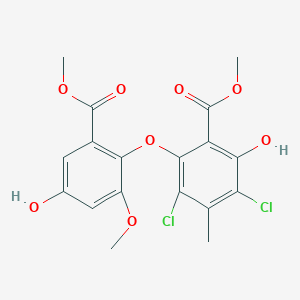

“[(1-Ethylpyrrolidin-2-yl)methyl]thiourea” is a chemical compound with the CAS Number: 473706-97-7 . It has a molecular weight of 187.31 . The IUPAC name for this compound is N-[(1-ethyl-2-pyrrolidinyl)methyl]thiourea . It is usually available in powder form .

Molecular Structure Analysis

The InChI code for “[(1-Ethylpyrrolidin-2-yl)methyl]thiourea” is 1S/C8H17N3S/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“[(1-Ethylpyrrolidin-2-yl)methyl]thiourea” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Inhibitory Effects and Biological Activities

- Thioureas, including compounds structurally related to "[(1-Ethylpyrrolidin-2-yl)methyl]thiourea", have been explored for their potential in inhibiting specific enzymes and showing activity against various biological targets. For instance, novel thioureas have been identified as potent inhibitors of the mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which play a significant role in inflammatory responses. These compounds have demonstrated potent in vitro activity and the ability to suppress TNF-alpha expression in cellular and in vivo models of acute inflammation (Lin et al., 2009).

Catalysis and Synthetic Applications

- The catalytic properties of thiourea derivatives have been utilized in various organic transformations. For example, primary amine-thiourea derivatives have shown to be highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, demonstrating a broad substrate scope and good to excellent diastereoselectivity (Huang & Jacobsen, 2006).

Antimicrobial Activities

- Research has also focused on the synthesis of thiourea compounds and their metal complexes to explore their antimicrobial properties. Thiourea derivatives and their complexes with metals such as Ni(II), Co(III), and Pt(II) have been investigated for their activity against fungi and yeast, with some compounds showing higher antifungal activities compared to others (del Campo et al., 2004).

Organocatalysis and Asymmetric Synthesis

- The role of thiourea derivatives in organocatalysis and asymmetric synthesis has been demonstrated in the synthesis of chiral molecules. A novel chiral bifunctional organocatalyst based on thiourea has been applied in asymmetric reactions to achieve high enantioselectivity, showcasing the utility of such compounds in the preparation of chiral intermediates (Xie Bin, 2009).

Safety and Hazards

The compound carries the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

The primary targets of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

As a thiourea derivative, it may interact with its targets through the formation of hydrogen bonds, given the presence of the thiourea functional group .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Eigenschaften

IUPAC Name |

(1-ethylpyrrolidin-2-yl)methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3S/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKRKOVFEONVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Ethylpyrrolidin-2-yl)methyl]thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B2818503.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2818504.png)

![N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2818508.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2818509.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2818511.png)

![(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2818513.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2818514.png)

![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2818518.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2818520.png)